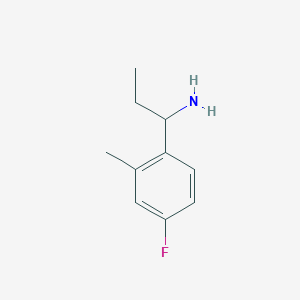
1-(4-Fluor-2-methylphenyl)propan-1-amin
Übersicht
Beschreibung
1-(4-Fluoro-2-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, characterized by the presence of a fluorine atom at the para position and a methyl group at the ortho position on the phenyl ring
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methylphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound, 1-(4-fluoro-2-methylphenyl)propan-1-nitro, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-(4-fluoro-2-methylphenyl)propan-1-amine typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-fluoro-2-methylphenyl)propan-1-one, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alcohol, 1-(4-fluoro-2-methylphenyl)propan-1-ol, using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: 1-(4-Fluoro-2-methylphenyl)propan-1-one.
Reduction: 1-(4-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: Various amides and sulfonamides depending on the electrophile used.
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter pathways, potentially influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with monoamine transporters and receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-methylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)propan-1-amine: This compound lacks the methyl group at the ortho position, which may influence its chemical reactivity and biological activity.
1-(4-Fluoro-3-methylphenyl)propan-1-amine: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.
1-(4-Fluoro-2-methylphenyl)propan-2-amine: The position of the amine group is different, which can influence the compound’s interaction with biological targets.
The uniqueness of 1-(4-fluoro-2-methylphenyl)propan-1-amine lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUROPEITPIZKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















